(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 864976-82-9
VCID: VC4910526
InChI: InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3
SMILES: COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C18H14N4O4S2
Molecular Weight: 414.45

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

CAS No.: 864976-82-9

Cat. No.: VC4910526

Molecular Formula: C18H14N4O4S2

Molecular Weight: 414.45

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide - 864976-82-9

Specification

CAS No. 864976-82-9
Molecular Formula C18H14N4O4S2
Molecular Weight 414.45
IUPAC Name N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3
Standard InChI Key VAKQTKWUESIWBM-ZZEZOPTASA-N
SMILES COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Synthesis Methods

The synthesis of similar benzo[d]thiazole derivatives often involves multi-step organic synthesis techniques. These methods typically require careful control of reaction conditions such as temperature, pH, and solvent choice to achieve optimal yields and purity. Common techniques include:

  • Condensation Reactions: These are often used to form the thiazole ring.

  • Nitration: To introduce the nitro group.

  • Alkylation: For adding the methoxyethyl group.

Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Benzo[d]thiazole derivatives have been studied for their significant biological activities, including:

  • Anti-inflammatory Effects: They can inhibit enzymes related to inflammatory processes.

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell growth.

While specific biological data for (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is not available, its structural features suggest potential therapeutic applications.

Potential Applications

Given its structural similarity to other biologically active benzo[d]thiazole compounds, (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide may have applications in:

  • Pharmaceutical Development: For anti-inflammatory and anticancer therapies.

  • Biomedical Research: As a tool compound for studying biological pathways.

Data Table: Comparison of Similar Compounds

CompoundStructure FeaturesBiological ActivitySynthesis Method
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamideMethoxyethyl, NitroAnti-inflammatory, AnticancerMulti-step organic synthesis
2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideMethoxybenzylidene, NitroPotential VEGFR-2 inhibitorNot specified
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideCyano, ThiadiazoleAnti-inflammatory (5-LOX inhibitor)Two-stage protocol

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